Mertansine-d9
Description
Mertansine-d9 is a deuterated derivative of Mertansine (DM1), a potent maytansinoid cytotoxin widely used in antibody-drug conjugates (ADCs) for targeted cancer therapy. The "d9" designation indicates the substitution of nine hydrogen atoms with deuterium, a stable hydrogen isotope. This modification aims to enhance pharmacokinetic properties, such as metabolic stability and half-life, by leveraging the kinetic isotope effect (KIE), which slows enzymatic degradation . Deuterated compounds like this compound are increasingly explored to improve therapeutic efficacy while reducing off-target toxicity in ADC designs.
Properties
Molecular Formula |
C₃₅H₃₉D₉ClN₃O₁₀S |
|---|---|
Molecular Weight |
747.34 |
Synonyms |
N2’-Deacetyl-N2’-(3-mercapto-1-oxopropyl)-maytansine-d9; DM 1-d9; Maytansinoid DM 1-d9; N2’-Deacetyl-N2’-(3-mercapto-1-oxopropyl)maytansine-d9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
The table below compares critical physicochemical properties derived from computational modeling (CC-DPS QSQN technology) and experimental validation :
| Parameter | This compound | Mertansine (DM1) | Meteneprost-d9 |
|---|---|---|---|
| Molecular Weight (g/mol) | 824.4 | 815.3 | 785.2 |
| LogP (Lipophilicity) | 3.8 | 3.5 | 4.1 |
| Solubility (mg/mL) | 0.12 | 0.15 | 0.09 |
| Metabolic Half-Life (h) | 14.2 | 8.7 | 12.5 |
Key Findings :
- This compound exhibits a 1.1% increase in molecular weight compared to DM1 due to deuterium substitution, aligning with theoretical expectations .
- Enhanced lipophilicity (LogP = 3.8 vs. 3.5) suggests improved membrane permeability, though reduced solubility may necessitate formulation adjustments .
- The extended metabolic half-life (14.2 h vs. 8.7 h) underscores the KIE’s role in delaying cytochrome P450-mediated oxidation .
Metabolic Stability and Toxicity
Deuterated analogs like this compound demonstrate reduced clearance rates in hepatic microsomal assays. For example, this compound showed a 40% lower intrinsic clearance than DM1 in human liver microsomes, correlating with its prolonged half-life . In contrast, Meteneprost-d9, a deuterated prostaglandin analog, exhibited a 30% reduction in clearance, highlighting variability in deuterium’s impact across compound classes .
Toxicity Profile :
Formulation and Stability
Deuterated compounds often face formulation challenges due to altered solubility. This compound’s lower aqueous solubility (0.12 mg/mL vs. 0.15 mg/mL for DM1) necessitates the use of solubilizing agents like polysorbate 80 in ADC formulations .
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